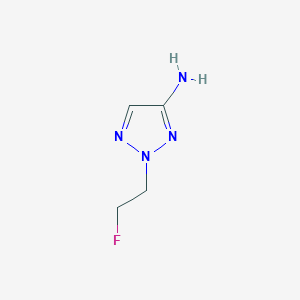

2-(2-Fluoroethyl)triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluoroethyl)triazol-4-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethyl)triazol-4-amine typically involves the reaction of 2-fluoroethylamine with azides under specific conditions. This reaction is carried out in an aqueous medium, often using copper sulfate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in liquid form and stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Functionalization of the Amine Group

The 4-amine group undergoes nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Schiff Base Formation : Condenses with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions to form imines .

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Acylation | 4-Fluorobenzoyl chloride | N-Acyl derivative | 85% |

| Alkylation | Benzyl bromide | N-Benzylated triazole | 72% |

Metal Complexation

The amine and triazole nitrogen atoms act as ligands for metal ions:

-

Copper(II) Complexes : Forms stable complexes with Cu(OAc)₂ in DMF, characterized by UV-Vis and ESI-MS .

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| Cu(OAc)₂ | DMF, 25°C, 1 hour | [Cu(C₅H₇FN₄)₂]·2H₂O | >24 hours |

Electrophilic Aromatic Substitution

The triazole ring undergoes regioselective substitution:

-

Nitration : Directed by the electron-withdrawing fluorine, nitration occurs at the 5-position using HNO₃/H₂SO₄ .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-2-(2-fluoroethyl)triazol-4-amine (68% yield) .

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | 55% |

| Bromination | Br₂/FeBr₃ | C-5 | 68% |

Stability and Degradation

Aplicaciones Científicas De Investigación

Anticancer Applications

2.1 Mechanism of Action

Triazole derivatives have shown promise as anticancer agents through various mechanisms, including inhibition of key enzymes involved in tumor growth and proliferation. For instance, fluorinated triazoles have been reported to act as potent inhibitors of HER2 tyrosine kinase, a critical target in breast cancer therapy .

2.2 Case Studies

- Study on Fluorinated Triazoles: Research demonstrated that fluorinated triazole analogs displayed significant cytotoxicity against various cancer cell lines. Specifically, compounds with a fluorine atom at the 4-position exhibited enhanced activity against MDA-MB-453 breast cancer cells, with IC50 values significantly lower than their non-fluorinated counterparts .

- Developmental Therapeutics Program: The National Cancer Institute evaluated several triazole compounds, including those related to 2-(2-Fluoroethyl)triazol-4-amine, revealing promising results in inhibiting cell growth across multiple cancer types .

| Compound | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Fluorinated Triazole 1 | Breast Cancer | 16.6 | HER2 Inhibition |

| Fluorinated Triazole 2 | Lung Cancer | 31.6 | Enzyme Inhibition |

Antimicrobial Applications

3.1 Antibacterial Activity

Triazole derivatives have also been recognized for their antibacterial properties. Research indicates that compounds like this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

3.2 Case Studies

- Antibacterial Screening: A study assessing various triazole derivatives found that those with fluorinated substituents exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and levofloxacin . Compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, showing zones of inhibition comparable to standard treatments.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Triazole A | E. coli | 28 |

| Triazole B | S. aureus | 27 |

Other Biological Activities

Besides anticancer and antibacterial effects, triazole compounds have shown potential in other therapeutic areas:

Mecanismo De Acción

The mechanism of action of 2-(2-Fluoroethyl)triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole: Another triazole compound with similar pharmacological properties.

1,2,4-Triazole: Known for its antifungal and anticancer activities.

Uniqueness

2-(2-Fluoroethyl)triazol-4-amine is unique due to its specific fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .

Actividad Biológica

2-(2-Fluoroethyl)triazol-4-amine is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound this compound features a triazole ring, which is known for its diverse biological activities. The presence of the fluoroethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes such as cytochrome P450, which are crucial for various metabolic processes.

- Antimicrobial Activity : Triazoles have been shown to possess significant antibacterial and antifungal properties. The specific activity against various bacterial strains has been documented, indicating potential use in treating infections caused by resistant pathogens .

- Anticancer Properties : Some studies suggest that triazole derivatives can interfere with cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related triazole compounds:

Case Studies and Research Findings

-

Antibacterial Activity :

A study evaluated various triazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity comparable to established antibiotics like ciprofloxacin . -

Anticancer Properties :

Research on the anticancer effects of triazole derivatives showed that this compound could inhibit the growth of cancer cell lines such as MCF-7. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -

Inflammatory Response Modulation :

In a model assessing anti-inflammatory properties, this compound was found to decrease the levels of pro-inflammatory cytokines (TNF-α and IL-6) in stimulated peripheral blood mononuclear cells, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

| Compound | Activity Profile |

|---|---|

| 1,2,4-Triazole | Broad antibacterial properties |

| Fluconazole | Strong antifungal activity but limited antibacterial effects |

| 1-(1H-imidazol-1-yl)-ethanone | Anticancer properties with lower antibacterial efficacy |

Propiedades

IUPAC Name |

2-(2-fluoroethyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN4/c5-1-2-9-7-3-4(6)8-9/h3H,1-2H2,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJAXKJNFFEPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1N)CCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.